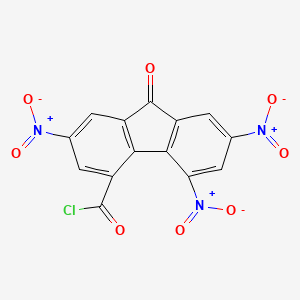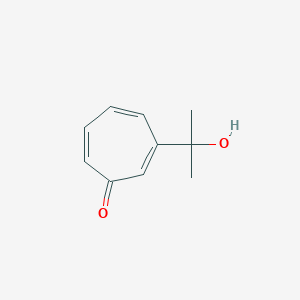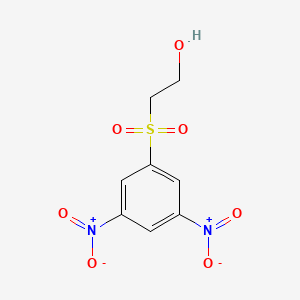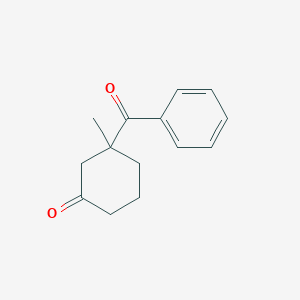![molecular formula C102H126 B14323449 1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene) CAS No. 110846-74-7](/img/structure/B14323449.png)
1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene) is a complex organic compound characterized by its unique structure, which includes multiple benzene rings connected by ethyne (acetylene) linkages and substituted with octyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene) typically involves the following steps:
Formation of Hexaethynylbenzene: This intermediate is synthesized through the Sonogashira coupling reaction, where benzene is reacted with ethynyl groups in the presence of a palladium catalyst.
Substitution with Octyl Groups: The hexaethynylbenzene is then subjected to a Friedel-Crafts alkylation reaction to introduce octyl groups at specific positions on the benzene rings.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene) can undergo various chemical reactions, including:
Oxidation: The ethyne linkages can be oxidized to form diketones.
Reduction: The compound can be reduced to form hexahydro derivatives.
Substitution: The octyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of hexahydro derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene) has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Nanotechnology: Employed in the fabrication of nanostructures and molecular electronics.
Chemistry: Studied for its unique electronic properties and potential as a building block for complex molecular architectures.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a probe for studying biological interactions.
Mechanism of Action
The mechanism of action of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene) involves its interaction with molecular targets through π-π stacking interactions and hydrophobic interactions due to the presence of multiple benzene rings and octyl groups. These interactions can influence the compound’s electronic properties and its ability to form stable complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
Hexaethynylbenzene: Lacks the octyl substitutions but shares the ethyne-linked benzene structure.
Octylbenzene: Contains octyl groups but lacks the complex ethyne-linked benzene structure.
Hexakis(phenylethynyl)benzene: Similar structure but with phenyl groups instead of octyl groups.
Properties
CAS No. |
110846-74-7 |
|---|---|
Molecular Formula |
C102H126 |
Molecular Weight |
1352.1 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis[2-(4-octylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C102H126/c1-7-13-19-25-31-37-43-85-49-61-91(62-50-85)73-79-97-98(80-74-92-63-51-86(52-64-92)44-38-32-26-20-14-8-2)100(82-76-94-67-55-88(56-68-94)46-40-34-28-22-16-10-4)102(84-78-96-71-59-90(60-72-96)48-42-36-30-24-18-12-6)101(83-77-95-69-57-89(58-70-95)47-41-35-29-23-17-11-5)99(97)81-75-93-65-53-87(54-66-93)45-39-33-27-21-15-9-3/h49-72H,7-48H2,1-6H3 |
InChI Key |
LGYRKLOJLQCWTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCCCCCCC)C#CC4=CC=C(C=C4)CCCCCCCC)C#CC5=CC=C(C=C5)CCCCCCCC)C#CC6=CC=C(C=C6)CCCCCCCC)C#CC7=CC=C(C=C7)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide](/img/structure/B14323367.png)
![Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane](/img/structure/B14323374.png)

![7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B14323381.png)


![3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one](/img/structure/B14323405.png)

![3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate](/img/structure/B14323411.png)


![4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14323440.png)


